2-chloro-6-fluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O3S/c20-16-7-4-8-17(21)18(16)19(25)22-9-14-28(26,27)24-12-10-23(11-13-24)15-5-2-1-3-6-15/h1-8H,9-14H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDJZXSPKGQGCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-chloro-6-fluorobenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the intermediate with a sulfonyl chloride derivative.
Attachment of the Phenylpiperazine Moiety: The final step involves the nucleophilic substitution reaction between the sulfonyl intermediate and 4-phenylpiperazine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the benzamide core can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl and piperazine moieties.
Hydrolysis: The amide bond in the benzamide core can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.
Scientific Research Applications
2-chloro-6-fluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. Additionally, the sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzymatic activity. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Structural Analysis
The compound’s core consists of a benzamide scaffold with 2-chloro-6-fluoro substitution on the benzene ring. The amide nitrogen is linked to a 2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl group, which introduces a sulfonamide bridge and a terminal phenylpiperazine. Key structural attributes include:
- Halogen substituents : Chloro and fluoro groups enhance electrophilicity and metabolic stability.
- Sulfonamide-piperazine moiety : Likely influences solubility and intermolecular interactions (e.g., hydrogen bonding, π-π stacking).
Comparison with Similar Compounds
Substituent Effects on the Benzamide Core
- Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide): Substituents: 2,3-dichloro on the benzene ring; ethoxymethoxy group on the amide nitrogen. Use: Pesticide . Comparison: The dichloro substitution in etobenzanid may enhance lipophilicity compared to the chloro-fluoro combination in the target compound.
Intermediate from EP 3 532 474 B1 :
- Substituents: 2-chloro-6-fluoro on the benzene ring (identical to the target compound); trifluoropropyloxy and bromo-fluoro groups on the benzamide.
- Use: Synthetic intermediate for agrochemicals .
- Comparison: The trifluoropropyloxy group in the patent compound introduces steric bulk and hydrophobicity, contrasting with the target compound’s sulfonamide-piperazine, which may improve aqueous solubility.
Functional Group Variations
Sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide) :
- Compound 923113-41-1 (N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-fluorobenzenesulfonamide): Substituents: Pyrimidine-amino group linked to a sulfonamide. Comparison: The pyrimidine moiety may enhance DNA or enzyme targeting, whereas the target compound’s piperazine could favor CNS or GPCR-related activity .
Data Table: Structural and Functional Comparison
Biological Activity
2-Chloro-6-fluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide, with CAS number 1021025-56-8, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-chloro-6-fluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is C24H23ClFN7O, with a molecular weight of 479.9 g/mol. The structure features a benzamide core substituted with a chloro and fluoro group, as well as a piperazine moiety linked via a sulfonyl group.
| Property | Value |
|---|---|
| CAS Number | 1021025-56-8 |
| Molecular Formula | C24H23ClFN7O |
| Molecular Weight | 479.9 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antitumor Activity
Research has shown that compounds related to 2-chloro-6-fluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing piperazine structures have been reported to induce apoptosis in cancer cells. A study demonstrated that similar compounds inhibited tumor growth in A549 lung cancer cell lines with IC50 values in the low micromolar range .
Anticonvulsant Activity
Piperazine derivatives have also been evaluated for their anticonvulsant properties. One study highlighted that certain piperazine compounds exhibited marked anticonvulsant activity in both maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, indicating potential for treating epilepsy .
Acetylcholinesterase Inhibition
Another area of interest is the inhibition of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. Virtual screening studies have suggested that piperazine derivatives can effectively bind to the active sites of AChE, potentially leading to therapeutic applications in cognitive disorders .
The biological activity of 2-chloro-6-fluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide can be attributed to its ability to interact with various biological targets:
- Receptor Binding : The piperazine moiety allows for interaction with neurotransmitter receptors, influencing neurotransmission.
- Enzyme Inhibition : The compound's structure facilitates binding to enzymes like AChE, leading to increased levels of acetylcholine in synaptic clefts.
- Cell Cycle Modulation : By inducing apoptosis in cancer cells, this compound may interfere with cell cycle progression.
Case Studies and Research Findings
Several studies have investigated the efficacy of related compounds:
- Antitumor Studies :
-
Neuropharmacological Studies :
- Piperazine derivatives have been shown to improve cognitive function in animal models by inhibiting AChE activity, thus enhancing cholinergic signaling.
-
Safety and Toxicology :
- Preliminary toxicological assessments indicate that these compounds possess acceptable safety profiles at therapeutic doses, but further studies are necessary to establish long-term safety.
Q & A
Q. What synthetic methodologies are reported for preparing 2-chloro-6-fluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide, and how can purity be ensured?
Answer: The synthesis typically involves multi-step reactions, including:
- Sulfonylation : Coupling 4-phenylpiperazine with a sulfonyl chloride derivative.
- Amide bond formation : Reacting 2-chloro-6-fluorobenzoyl chloride with a sulfonamide intermediate.
Key steps require precise control of reaction conditions (e.g., anhydrous solvents, temperature <0°C for acid-sensitive steps). Purity is ensured via: - Chromatography : Silica gel column chromatography with gradients of ethyl acetate/hexane.
- Recrystallization : Using ethanol/water mixtures.
- Analytical validation : HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS for mass confirmation .
Q. Table 1: Synthetic Route Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | SOCl₂, DMF, 60°C | 85 | >95% |
| 2 | Et₃N, CH₂Cl₂, RT | 72 | 93% |
| 3 | K₂CO₃, DMF, 80°C | 68 | 90% |
Q. How is the compound’s structural integrity validated in academic research?
Answer: Structural confirmation employs:
- X-ray crystallography : SHELX software for solving crystal structures, emphasizing hydrogen-bonding networks and piperazine ring conformation .
- NMR spectroscopy : <sup>1</sup>H NMR (δ 7.2–7.4 ppm for aromatic protons; δ 3.5–3.7 ppm for piperazine CH₂ groups).
- FT-IR : Peaks at 1650–1680 cm⁻¹ (amide C=O) and 1150–1170 cm⁻¹ (sulfonyl S=O).
Discrepancies in crystallographic data (e.g., torsional angles) should be resolved using refinement protocols in SHELXL .
Q. What preliminary biological screening approaches are recommended for this compound?
Answer: Initial screens focus on:
- Antimicrobial assays : Broth microdilution (MIC against S. aureus, E. coli).
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets).
- Cytotoxicity : MTT assays on cancer cell lines (IC₅₀ calculation).
Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO <1%) are critical. Piperazine derivatives often show calcium channel modulation, suggesting cardiovascular activity screening .
Advanced Research Questions
Q. How can synthetic yield be improved while minimizing side reactions?
Answer: Optimization strategies include:
- Catalyst screening : Palladium catalysts for Suzuki couplings (e.g., Pd(PPh₃)₄).
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 12 hrs for amidation).
- Protecting groups : Use of Boc for amine intermediates to prevent sulfonamide overreaction.
Low yields (e.g., 2–5% in multi-step routes ) often stem from steric hindrance at the sulfonamide junction; computational modeling (DFT) can predict reactive sites.
Q. Table 2: Catalyst Performance Comparison
| Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|
| Pd(OAc)₂ | 24 | 45 |
| Pd(PPh₃)₄ | 12 | 68 |
| NiCl₂(dppf) | 36 | 32 |
Q. What mechanistic insights exist for this compound’s biological activity?
Answer: The 4-phenylpiperazine moiety suggests:
- Calcium channel blockade : Analogous to flunarizine, reducing intracellular Ca²⁺ influx in vascular smooth muscle .
- Receptor binding : Molecular docking (AutoDock Vina) predicts affinity for σ-receptors (ΔG ≈ -9.2 kcal/mol).
Contradictions arise in cytotoxicity data (e.g., high IC₅₀ in MCF-7 vs. low IC₅₀ in HeLa), possibly due to tissue-specific ABC transporter expression. Validate via siRNA knockdown studies.
Q. How should researchers address discrepancies in crystallographic and spectroscopic data?
Answer: Common discrepancies include:
- Piperazine chair vs. boat conformation : Resolved via low-temperature crystallography (100 K) and DFT calculations (B3LYP/6-31G* basis set).
- Tautomerism in amide bonds : Use <sup>13</sup>C NMR to confirm carbonyl resonance (δ 170–175 ppm).
- Residual solvent peaks : Compare with Cambridge Structural Database entries to exclude artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
